molecular formula C24H36N6O3S B11246436 2-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

2-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B11246436
M. Wt: 488.6 g/mol
InChI Key: FWKWCWAOSIZUTN-UHFFFAOYSA-N
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Description

2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine core, and a butoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the butoxybenzenesulfonyl group and the pyrimidine core. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine or pyrimidine rings, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: Used in organic synthesis and medicinal chemistry.

Uniqueness

2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxybenzenesulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C24H36N6O3S

Molecular Weight

488.6 g/mol

IUPAC Name

2-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C24H36N6O3S/c1-4-5-18-33-21-6-8-22(9-7-21)34(31,32)30-16-14-29(15-17-30)24-25-20(2)19-23(26-24)28-12-10-27(3)11-13-28/h6-9,19H,4-5,10-18H2,1-3H3

InChI Key

FWKWCWAOSIZUTN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C

Origin of Product

United States

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